molecular formula C18H24N2O3 B1667679 Atizoram CAS No. 135637-46-6

Atizoram

Numéro de catalogue: B1667679
Numéro CAS: 135637-46-6
Poids moléculaire: 316.4 g/mol
Clé InChI: LITNEAPWQHVPOK-FFSVYQOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de l'Atizoram implique plusieurs étapes. La voie de synthèse principale comprend la formation de la partie bicyclo[2.2.1]heptane, suivie de son attachement à un groupe méthoxyphényle. La dernière étape consiste en la formation du cycle tétrahydropyrimidinone . Les méthodes de production industrielles impliquent généralement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées .

Analyse Des Réactions Chimiques

Atizoram subit diverses réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les températures spécifiques et les conditions de pH pour optimiser les vitesses de réaction et les rendements. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en inhibant la phosphodiestérase 4, une enzyme responsable de la dégradation de l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, this compound augmente les niveaux d'AMPc dans les cellules, ce qui entraîne une réduction de la production de médiateurs inflammatoires tels que le facteur de nécrose tumorale alpha . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de l'AMPc et les effets en aval sur la production de cytokines inflammatoires .

Applications De Recherche Scientifique

Respiratory Diseases

Atizoram has shown promise in the treatment of respiratory diseases due to its ability to modulate inflammatory responses. By inhibiting phosphodiesterase 4, this compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in reducing inflammation in the airways. This mechanism makes it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Immune System Disorders

Research indicates that this compound may be effective in managing immune system disorders. Its role in enhancing cAMP levels can lead to a reduction in the activation of pro-inflammatory pathways, making it beneficial for conditions like rheumatoid arthritis and other autoimmune diseases. Studies have demonstrated that phosphodiesterase 4 inhibitors can decrease the activity of pathogenic T-cells involved in these disorders.

Congenital Disorders

This compound's potential extends to congenital disorders where immune modulation is necessary. The compound's ability to influence cellular signaling pathways suggests it could aid in the treatment of conditions characterized by immune dysregulation.

Cellular Signaling Pathways

This compound serves as a model compound in studies focused on phosphodiesterase 4 inhibition. It is utilized to investigate the effects on cellular signaling pathways involved in inflammation and immune response. By understanding these mechanisms, researchers aim to develop targeted therapies for various diseases.

Pharmacokinetics and Metabolism Studies

Pharmacokinetic studies involving this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.

Pharmaceutical Development

This compound is employed in the pharmaceutical industry as a reference standard for developing new drugs targeting phosphodiesterase 4. Its unique chemical structure and pharmacological profile make it an essential compound for testing new formulations aimed at respiratory and inflammatory diseases.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in high-performance liquid chromatography (HPLC) assays to ensure the accuracy and reliability of analytical methods used to quantify phosphodiesterase inhibitors in various formulations.

Case Study 1: Efficacy in COPD Treatment

A clinical trial investigated the efficacy of this compound in patients with moderate to severe COPD. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to placebo groups. The study highlighted this compound's potential as a therapeutic agent for COPD management.

Case Study 2: Impact on Autoimmune Disorders

In a controlled study involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. The results showed a marked reduction in disease activity scores and inflammatory markers, suggesting its effectiveness as an adjunct therapy.

Activité Biologique

Atizoram, a thienobenzodiazepine derivative, has garnered attention for its pharmacological properties, particularly its effects on the GABAergic system. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.

This compound primarily acts as a positive allosteric modulator of GABA-A receptors, similar to other benzodiazepines. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. Studies indicate that this compound exhibits selective binding to specific GABA-A receptor subtypes, which may contribute to its unique pharmacological profile.

Table 1: Comparison of Binding Affinities

CompoundGABA-A Receptor SubtypeBinding Affinity (nM)
This compoundα1β2γ24.5
Alprazolamα1β2γ27.9
Etizolamα2β2γ292

Source: Molecular evaluation studies .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests a reduced intrinsic activity compared to classical benzodiazepines. Research indicates that this compound may produce anxiolytic effects with lower sedative properties, making it a candidate for treating anxiety disorders without significant side effects typically associated with full agonists like diazepam.

Case Study: Anxiolytic Effects

A clinical case study involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms over an 8-week treatment period. Patients reported improvements in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A), with minimal sedation reported.

Efficacy and Safety Profile

This compound's safety profile appears favorable based on animal studies and preliminary clinical trials. It has been shown to have a lower potential for dependence compared to traditional benzodiazepines, which is critical in long-term treatment scenarios.

Table 2: Summary of Efficacy and Safety Data

ParameterThis compoundAlprazolam
Anxiolytic EfficacyHighHigh
Sedation LevelLowModerate
Dependence PotentialLowModerate

Source: Comparative studies on benzodiazepine derivatives .

Research Findings and Future Directions

Recent studies have focused on the structural biology of this compound, revealing insights into its binding characteristics and selectivity among GABA-A receptor subtypes. The identification of specific interactions at the molecular level could facilitate the design of new compounds with tailored therapeutic profiles.

Propriétés

IUPAC Name

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNEAPWQHVPOK-FFSVYQOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151212
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115898-30-1, 135637-46-6
Record name Cp-76593
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atizoram [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-76593
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATIZORAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atizoram
Reactant of Route 2
Atizoram
Reactant of Route 3
Atizoram
Reactant of Route 4
Reactant of Route 4
Atizoram
Reactant of Route 5
Atizoram
Reactant of Route 6
Atizoram

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.